1-Methyl-1h-pyrazole-5-carboximidamide structure and synthesis
1-Methyl-1h-pyrazole-5-carboximidamide structure and synthesis
An In-depth Technical Guide to the Structure and Synthesis of 1-Methyl-1H-pyrazole-5-carboximidamide
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical structure, properties, and detailed synthetic pathways for 1-Methyl-1H-pyrazole-5-carboximidamide. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this important heterocyclic scaffold.
Introduction and Strategic Importance
1-Methyl-1H-pyrazole-5-carboximidamide belongs to the pyrazole class of heterocyclic compounds, a structural motif of immense significance in medicinal chemistry. The pyrazole nucleus is a cornerstone in numerous approved pharmaceuticals, valued for its metabolic stability and versatile interaction capabilities with biological targets.[1][2] These compounds exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3]
The carboximidamide (amidine) functional group is a potent pharmacophore. It is a strong base that is typically protonated at physiological pH, allowing it to form crucial salt-bridge interactions with biological targets like enzymes and receptors. This functional group is often employed as a bioisostere for ureas, guanidines, or other basic moieties to modulate physicochemical properties and enhance target binding. The combination of the stable pyrazole core with the highly functional amidine group makes 1-Methyl-1H-pyrazole-5-carboximidamide a valuable building block for drug discovery programs.
Chemical Structure and Properties
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IUPAC Name: 1-Methyl-1H-pyrazole-5-carboximidamide
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Molecular Formula: C₅H₈N₄
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Molecular Weight: 124.15 g/mol
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Structure: (A 2D representation of the molecule, showing a five-membered pyrazole ring with a methyl group at the N1 position and a carboximidamide group at the C5 position.)
The structure consists of a planar, aromatic pyrazole ring. The methyl group at the N1 position is crucial as it resolves the tautomerism inherent to unsubstituted pyrazoles, leading to a single, well-defined isomer. The carboximidamide group at the C5 position is the primary site of basicity and a key anchor for molecular interactions.
Synthetic Strategy and Methodologies
The most robust and widely adopted method for the synthesis of carboximidamides from nitriles is the Pinner reaction .[4][5] This classical transformation provides a reliable pathway to the target compound. The overall strategy, therefore, involves a two-stage process: first, the synthesis of a key nitrile intermediate, 1-Methyl-1H-pyrazole-5-carbonitrile , followed by its conversion to the final amidine product via the Pinner reaction.
Synthetic Workflow Overview
The logical flow from a commercially available precursor to the final product is illustrated below. The synthesis begins with the dehydration of an amide to form the critical nitrile intermediate, which is then converted to the target amidine.
Caption: Synthetic pathway for 1-Methyl-1H-pyrazole-5-carboximidamide.
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-5-carbonitrile (Intermediate)
This procedure details the dehydration of the corresponding primary amide to yield the nitrile. The choice of a potent dehydrating agent like phosphorus oxychloride (POCl₃) is critical for driving the reaction to completion.
Expertise & Causality:
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Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. POCl₃ reacts vigorously and exothermically with water, which would quench the reagent and lead to poor yields.
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Solvent Choice: Pyridine serves as both a solvent and an acid scavenger, neutralizing the HCl by-product generated during the reaction.[6] This prevents potential side reactions and decomposition of acid-sensitive materials.
Step-by-Step Methodology:
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In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-Methyl-1H-pyrazole-5-carboxamide (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration).
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Cool the resulting solution to 0 °C using an ice-water bath.
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Slowly add phosphorus oxychloride (POCl₃, 1.4 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is fully consumed.
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Work-up: Carefully and slowly pour the reaction mixture onto crushed ice. Adjust the pH of the aqueous layer to ~3 using 6M HCl.
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Extract the aqueous layer with a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate (3 x volumes).[6]
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Combine the organic extracts and wash sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude oil by flash column chromatography on silica gel to obtain 1-Methyl-1H-pyrazole-5-carbonitrile as a clear oil or low-melting solid.[6]
| Compound | Expected Spectroscopic Data |
| 1-Methyl-1H-pyrazole-5-carbonitrile | ¹H NMR (400 MHz, DMSO-d₆): δ 7.68 (d, J=2.0Hz, 1H), 7.13 (d, J=2.0Hz, 1H), 4.00 (s, 3H).[6]IR (thin film, cm⁻¹): ~2230 (C≡N stretch).MS (ESI+): m/z = 108.05 [M+H]⁺. |
Protocol 2: Synthesis of 1-Methyl-1H-pyrazole-5-carboximidamide (Pinner Reaction)
This two-part protocol describes the conversion of the nitrile to the target amidine hydrochloride salt.
Expertise & Causality:
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Pinner Salt Formation: This step requires an anhydrous acid catalyst (dry HCl gas) and an anhydrous alcohol (ethanol). The acid protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon for nucleophilic attack by the alcohol. This forms the key imidate hydrochloride intermediate, known as a Pinner salt.[4][7]
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Temperature Control: The Pinner salt is thermodynamically unstable and can rearrange to the N-alkyl amide and alkyl chloride at higher temperatures. Therefore, maintaining low temperatures (0 °C or below) throughout this stage is critical to prevent by-product formation and maximize yield.[8]
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Ammonolysis: The subsequent reaction with ammonia is a nucleophilic acyl substitution, where ammonia displaces the ethoxy group from the protonated imidate to form the more stable amidinium ion.
Step-by-Step Methodology:
Part A: Formation of the Pinner Salt
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Prepare a saturated solution of dry HCl gas in anhydrous ethanol at 0 °C. (Caution: HCl is a corrosive gas. This should be done in a well-ventilated fume hood).
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Dissolve 1-Methyl-1H-pyrazole-5-carbonitrile (1.0 eq) in a minimal amount of anhydrous ethanol in a pressure-rated flask.
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Cool the nitrile solution to 0 °C and add the cold, saturated solution of HCl in ethanol (approx. 5-10 eq of HCl).
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Seal the flask tightly and allow it to stand at 0-4 °C for 24-48 hours. A white precipitate of the Pinner salt should form.
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Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
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Dry the Pinner salt (ethyl 1-methyl-1H-pyrazole-5-carbimidate hydrochloride) thoroughly under high vacuum.
Part B: Ammonolysis to the Carboximidamide
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Suspend the dried Pinner salt (1.0 eq) in anhydrous ethanol in a round-bottom flask.
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Cool the suspension to 0 °C and bubble anhydrous ammonia gas through the mixture for 20-30 minutes, or add a saturated solution of ammonia in ethanol.
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Seal the flask and stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
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The resulting solid is the crude 1-Methyl-1H-pyrazole-5-carboximidamide hydrochloride.
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Purification: The hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
| Compound | Expected Spectroscopic Data |
| 1-Methyl-1H-pyrazole-5-carboximidamide HCl | ¹H NMR (500 MHz, D₂O): Expect signals for the methyl group (~4.1 ppm) and two pyrazole ring protons (doublets, ~7-8 ppm). NH protons will exchange.¹³C NMR (125 MHz, D₂O): Expect a characteristic amidinium carbon signal (~160-165 ppm).IR (KBr, cm⁻¹): ~1670 (C=N stretch), broad N-H stretches.HRMS (ESI+): Calculated for C₅H₉N₄⁺ [M+H]⁺: 125.0822; Found: 125.0825. |
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